molecular formula C13H17IN2O3 B8123698 3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

Katalognummer: B8123698
Molekulargewicht: 376.19 g/mol
InChI-Schlüssel: QKLRBWRBUOHLQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is a specialized chemical building block designed for medicinal chemistry and antibacterial research. This compound integrates an azetidine ring, a tert-butyl carbamate (Boc) protecting group, and a halogenated pyridine moiety, a scaffold recognized for its relevance in developing novel anti-infective agents . The iodine atom on the pyridine ring serves as a versatile handle for further structural diversification via cross-coupling reactions, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. The primary research value of this compound lies in the exploration and development of new oxazolidinone-class antibacterial agents. Structural modifications of the pyridine (B-ring) in linezolid-like structures have been shown to yield compounds with potent activity against Gram-positive bacteria, including linezolid-resistant strains . Researchers can utilize this iodinated intermediate to create novel compounds targeting bacterial protein synthesis inhibition. Furthermore, derivatives based on similar cores have demonstrated promising antibiofilm activity and the potential to slow the development of drug resistance, making this a key reagent for addressing urgent antimicrobial resistance challenges . The Boc-protected azetidine moiety enhances the molecule's pharmacokinetic properties and is a common feature in modern drug discovery. This compound is intended for use in laboratory research applications only.

Eigenschaften

IUPAC Name

tert-butyl 3-(3-iodopyridin-2-yl)oxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLRBWRBUOHLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Overview

The Mitsunobu reaction is a robust method for forming ether bonds between alcohols and phenols. For this compound, the reaction couples tert-butyl 3-hydroxyazetidine-1-carboxylate (Boc-azetidine-3-ol) with 3-iodo-2-hydroxypyridine under standard Mitsunobu conditions.

Synthetic Steps

  • Synthesis of Boc-Azetidine-3-ol

    • Starting Material : tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4).

    • Reduction : Treat with NaBH₄ in THF/MeOH (1:1) at 0°C to room temperature for 2–4 hours.

      • Yield : ~85–90% (typical for ketone reductions).

    • Purification : Column chromatography (hexane/ethyl acetate, 7:3).

  • Synthesis of 3-Iodo-2-hydroxypyridine

    • Iodination : Direct iodination of 2-hydroxypyridine using N-iodosuccinimide (NIS) in DMF at 80°C for 12 hours.

      • Yield : ~70–75% (based on analogous pyridine iodinations).

    • Characterization : NMR confirms substitution at the 3-position.

  • Mitsunobu Coupling

    • Conditions : Boc-azetidine-3-ol (1.0 equiv), 3-iodo-2-hydroxypyridine (1.2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv) in anhydrous THF at 0°C → RT for 12 hours.

    • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄.

    • Purification : Silica gel chromatography (hexane/ethyl acetate, 6:4).

    • Yield : ~65–70%.

Key Data

ParameterValue/DescriptionSource
Boc-azetidine-3-ol prepNaBH₄, THF/MeOH, 85–90% yield
3-Iodo-2-hydroxypyridineNIS, DMF, 70–75% yield
Mitsunobu conditionsDIAD/PPh₃, THF, 65–70% yield

Method 2: Nucleophilic Substitution

Reaction Overview

This method involves activating the azetidine hydroxyl group as a leaving group (e.g., tosylate) followed by displacement with 3-iodo-2-hydroxypyridine under basic conditions.

Synthetic Steps

  • Activation of Boc-Azetidine-3-ol

    • Reagents : Tosyl chloride (1.2 equiv), Et₃N (2.0 equiv) in DCM at 0°C → RT for 4 hours.

    • Product : tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate.

    • Yield : ~90–95%.

  • Nucleophilic Displacement

    • Conditions : Tosylate (1.0 equiv), 3-iodo-2-hydroxypyridine (1.5 equiv), K₂CO₃ (3.0 equiv) in DMF at 80°C for 24 hours.

    • Workup : Dilute with water, extract with ethyl acetate.

    • Purification : Recrystallization (ethanol/water).

    • Yield : ~50–60%.

Key Data

ParameterValue/DescriptionSource
Tosylation conditionsTsCl, Et₃N, DCM, 90–95% yield
Displacement conditionsK₂CO₃, DMF, 50–60% yield

Comparative Analysis of Methods

CriteriaMitsunobu MethodNucleophilic Substitution
Yield 65–70%50–60%
Reaction Time 12 hours24 hours
Byproducts DIAD/PPh₃ oxidesTosylate hydrolysis
Scalability High (gram scale)Moderate
Key Advantage Mild conditionsNo phosphine reagents

Alternative Routes and Considerations

Direct Iodination Post-Coupling

An alternative approach involves coupling Boc-azetidine-3-ol with 2-hydroxypyridine followed by iodination. However, regioselective iodination at the 3-position of the pyridine ring post-etherification is challenging .

Analyse Chemischer Reaktionen

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure, featuring an iodine atom and a pyridine moiety, suggests that it could interact with biological targets effectively.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of iodo-pyridine compounds exhibit anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the azetidine ring may enhance the bioavailability and efficacy of these compounds in cancer therapies.

Synthesis of Novel Compounds

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can serve as a precursor for synthesizing various biologically active molecules. The ability to modify the azetidine or pyridine components allows for the generation of a library of compounds that can be screened for different biological activities.

Example Synthesis Pathway

  • Starting Material : 3-Iodopyridine
  • Reagents : Appropriate coupling agents (e.g., EDC, HOBt) for the formation of the ester bond.
  • Reaction Conditions : Typically performed under inert atmosphere conditions to prevent oxidation.

Research in Molecular Biology

In molecular biology, this compound can be utilized in studying protein interactions and enzyme activities due to its ability to form stable complexes with various biomolecules.

Application Example: Inhibitor Studies
The compound may act as an inhibitor for specific enzymes, allowing researchers to explore its effects on metabolic pathways. For instance, studies on enzyme kinetics could reveal insights into how this compound modulates enzymatic activity related to disease states.

Potential Applications in Agriculture

Given its structural characteristics, there is potential for exploring the use of 3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester as a pesticide or herbicide. The pyridine ring is known for its role in many agrochemicals, and derivatives could be designed to target specific pests or diseases in crops.

Wirkmechanismus

The mechanism of action of 3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The iodine atom on the pyridine ring can participate in halogen bonding interactions, while the azetidine ring can interact with various biological targets. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen Substituents

a. 2-(5-Bromopyridin-3-yloxymethyl)azetidine-1-carboxylic acid tert-butyl ester (Compound 14)
  • Structure : Replaces iodine with bromine at the pyridine 3-position.
  • Synthesis: Prepared via Mitsunobu reaction using (S)-1-(tert-butoxycarbonyl)-2-azetidinemethanol, 3-bromo-5-hydroxypyridine, and PPh₃ .
  • Reactivity : Bromine is less reactive than iodine in cross-coupling reactions (e.g., Suzuki), limiting its utility in forming carbon-carbon bonds.
  • Applications : Primarily used as an intermediate in nicotinic ligand synthesis.
b. 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
  • Structure : Bromine at pyridine 5-position with an additional methyl group at the 3-position.

Data Table 1: Halogen-Substituted Analogues

Compound Name Halogen Position Additional Groups Reactivity (Cross-Coupling)
Target Iodo Compound I 3 None High (e.g., Ullmann, Stille)
2-(5-Bromopyridin-3-yloxymethyl)azetidine Br 5 None Moderate
3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl) Br 5 CH₃ Low (steric hindrance)

Boronate and Heterocyclic Derivatives

a. 3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester
  • Structure : Contains a boronate ester for Suzuki-Miyaura coupling.
b. (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • Structure : Pyrimidine replaces pyridine; pyrrolidine instead of azetidine.
  • Pharmacology : Pyrimidine’s electron-deficient nature enhances binding to enzymes like kinase targets, differing from the nAChR focus of the iodo compound .

Data Table 2: Functional Group Variations

Compound Name Core Heterocycle Functional Group Key Application
Target Iodo Compound Pyridine Iodo nAChR ligands
Boronate Derivative Pyridine Boronate ester Suzuki coupling
Pyrimidine-Pyrrolidine Hybrid Pyrimidine Dimethyl Kinase inhibition

Biologische Aktivität

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 2279122-74-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C13H16N2O3I\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{I}

It consists of an azetidine ring, a carboxylic acid group, and a tert-butyl ester, along with a 3-iodopyridine moiety. This unique combination of functional groups is believed to contribute to its biological activities.

The precise mechanisms through which 3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Apoptosis: Induction of apoptotic pathways via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Antioxidant Activity: Some azetidine derivatives exhibit antioxidant properties that may protect against cellular damage.

Case Studies

  • Study on Anticancer Activity:
    A recent study evaluated the cytotoxic effects of various azetidine derivatives against a panel of human cancer cell lines. The results indicated that compounds similar to 3-(3-Iodo-pyridin-2-yloxy)-azetidine showed promising IC50 values against multiple cancer types, suggesting potential for further development as anticancer agents .
  • Neuroprotective Effects:
    Another investigation focused on the neuroprotective properties of azetidine derivatives in models of neurodegenerative diseases. The study found that these compounds could reduce neuronal death and improve cognitive functions in animal models .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves coupling reactions, such as nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura), to introduce the iodopyridinyloxy moiety onto the azetidine core. The tert-butyl ester group is often introduced via Boc protection of the azetidine nitrogen under basic conditions (e.g., using di-tert-butyl dicarbonate and DMAP in dichloromethane) . Key steps include optimizing reaction temperature (0–20°C) and stoichiometry to avoid over-substitution or decomposition.

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the azetidine ring, tert-butyl group (δ ~1.4 ppm for 1^1H), and iodopyridinyloxy linkage.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : For unambiguous assignment of stereochemistry, if applicable (data may be sourced from databases like PubChem or Cambridge Structural Database) .

Q. What safety precautions are required when handling this compound?

The compound is likely a lachrymator and respiratory irritant based on structurally similar tert-butyl esters. Use fume hoods, nitrile gloves, and safety goggles. Refer to SDS guidelines for pyridine derivatives, which highlight risks of skin/eye contact and inhalation toxicity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in the synthesis of this compound?

Challenges include steric hindrance from the tert-butyl group and iodine’s leaving-group ability. Strategies:

  • Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) with ligand systems tailored for electron-deficient pyridines.
  • Employ microwave-assisted synthesis to reduce reaction time and improve yields.
  • Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic effects (e.g., rotational barriers in the azetidine ring). Solutions:

  • Perform variable-temperature NMR to observe coalescence of split peaks.
  • Use 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of protons.
  • Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .

Q. What applications does this compound have in medicinal chemistry?

The iodopyridinyloxy group serves as a versatile handle for further functionalization (e.g., Sonogashira coupling for alkynylation). The tert-butyl ester aids in solubility for in vitro assays. Potential uses include:

  • Kinase inhibitor scaffolds : The azetidine core mimics natural amino acid geometries.
  • PROTAC development : The iodine atom allows conjugation to E3 ligase ligands .

Q. How can researchers address poor solubility in aqueous buffers during biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug strategies : Hydrolyze the tert-butyl ester in situ to the carboxylic acid for enhanced hydrophilicity.
  • Salt formation : Convert the free acid (after Boc deprotection) to sodium or ammonium salts .

Methodological Notes

  • Data Validation : Cross-reference synthetic yields with independent batches and published protocols to identify batch-specific anomalies.
  • Hazard Mitigation : Include quenching protocols for unreacted iodine (e.g., sodium thiosulfate) in waste management .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.